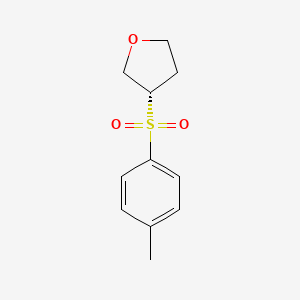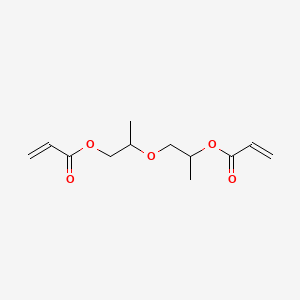
Magnesium;titanium;dihydroxide;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium titanium dihydroxide hydrate is a compound that combines magnesium, titanium, hydroxide ions, and water molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium titanium dihydroxide hydrate can be synthesized through various methods. One common approach involves the reaction of magnesium salts with titanium salts in an aqueous solution, followed by the addition of a base to precipitate the hydroxide form. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
On an industrial scale, magnesium titanium dihydroxide hydrate can be produced by treating magnesium and titanium-containing ores with alkaline solutions. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium titanium dihydroxide hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The hydroxide ions in the compound can be substituted with other anions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides of magnesium and titanium, while reduction reactions can produce lower oxidation state hydroxides .
Aplicaciones Científicas De Investigación
Magnesium titanium dihydroxide hydrate has several scientific research applications:
Mecanismo De Acción
The mechanism by which magnesium titanium dihydroxide hydrate exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic applications, the compound provides active sites for the adsorption and activation of reactants, facilitating the desired chemical transformations . In biological systems, it can interact with cellular components, enhancing the delivery and efficacy of therapeutic agents .
Comparación Con Compuestos Similares
Magnesium titanium dihydroxide hydrate can be compared with other similar compounds, such as:
Magnesium hydroxide: Known for its use as an antacid and laxative, magnesium hydroxide has different applications and properties compared to the titanium-containing compound.
Titanium dioxide: Widely used as a pigment and in photocatalysis, titanium dioxide has distinct properties and applications.
Magnesium oxide: Used in refractory materials and as a flame retardant, magnesium oxide differs in its chemical behavior and applications.
The uniqueness of magnesium titanium dihydroxide hydrate lies in its combination of magnesium and titanium, which imparts unique catalytic, mechanical, and thermal properties, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
magnesium;titanium;dihydroxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.3H2O.Ti/h;3*1H2;/q+2;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPYNYXDITUGGQ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[Mg+2].[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MgO3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B8194847.png)



![(R)-22'33'-Tetrahydro-11'-spirobi[1H-indene]-77'-diol](/img/structure/B8194877.png)
![Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride](/img/structure/B8194878.png)
![8H-Indeno[1,2-d]oxazole, 2,2'-cyclopropylidenebis[3a,8a-dihydro-,(3aS,3'aS,8aR,8'aR)-](/img/structure/B8194894.png)
![(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8194901.png)





![2,7,10,15-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8194953.png)
